molecular formula C12H17N3O B12448049 4-(4-Hydroxypiperidin-1-yl)benzimidamide CAS No. 887577-50-6

4-(4-Hydroxypiperidin-1-yl)benzimidamide

Cat. No.: B12448049
CAS No.: 887577-50-6
M. Wt: 219.28 g/mol
InChI Key: MSDPHTVESRJJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Hydroxypiperidin-1-yl)benzimidamide is a chemical compound that features a piperidine ring substituted with a hydroxyl group and a benzimidamide moiety

Preparation Methods

The synthesis of 4-(4-Hydroxypiperidin-1-yl)benzimidamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions.

    Attachment of the Benzimidamide Moiety: This step involves the coupling of the piperidine derivative with a benzimidamide precursor under specific reaction conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-(4-Hydroxypiperidin-1-yl)benzimidamide undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form various reduced derivatives.

    Substitution: The piperidine ring can participate in substitution reactions, where the hydroxyl group or other substituents are replaced by different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxypiperidin-1-yl)benzimidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation and survival pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

4-(4-Hydroxypiperidin-1-yl)benzimidamide can be compared with other similar compounds such as:

Properties

CAS No.

887577-50-6

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

4-(4-hydroxypiperidin-1-yl)benzenecarboximidamide

InChI

InChI=1S/C12H17N3O/c13-12(14)9-1-3-10(4-2-9)15-7-5-11(16)6-8-15/h1-4,11,16H,5-8H2,(H3,13,14)

InChI Key

MSDPHTVESRJJQI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=CC=C(C=C2)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.